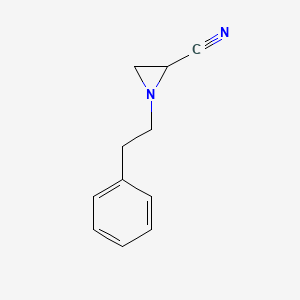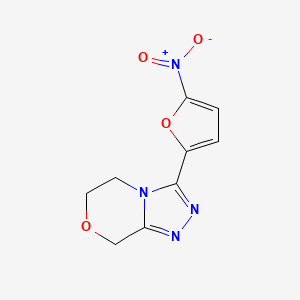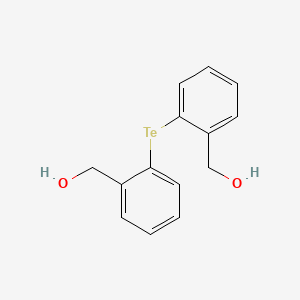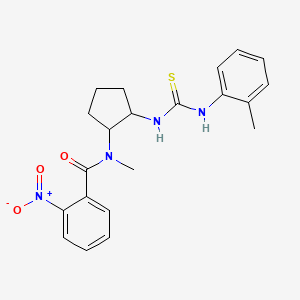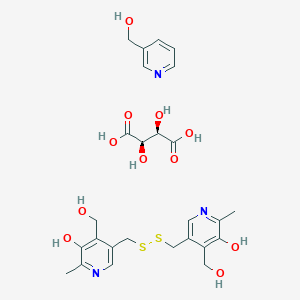![molecular formula C22H16N2O B14446196 3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one CAS No. 75397-89-6](/img/structure/B14446196.png)
3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Triphenyl-1,3-diazabicyclo[220]hex-5-en-2-one is a unique bicyclic compound characterized by its rigid structure and the presence of three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one typically involves the photochemical electrocyclization of 1,4,6-trisubstituted pyrimidin-2-ones. This reaction is carried out in benzene under irradiation, yielding the desired product in varying yields (14-85%) depending on the specific substituents on the pyrimidin-2-one precursor .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical electrocyclization process. This would require optimizing reaction conditions such as solvent choice, irradiation source, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one undergoes several types of chemical reactions, including:
Photochemical Reactions: The compound can undergo photochemical ring opening, leading to various rearranged products.
Nucleophilic Addition: The enedi-imine intermediate formed during photochemical reactions can undergo intramolecular nucleophilic addition.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various rearranged bicyclic structures and imidazoline derivatives .
Applications De Recherche Scientifique
3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study photochemical reactions and electrocyclization processes.
Materials Science: Its rigid structure makes it a candidate for the development of new materials with unique mechanical properties.
Medicinal Chemistry: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one involves photochemical ring opening to form an enedi-imine intermediate. This intermediate can then undergo intramolecular nucleophilic addition, leading to various rearranged products . The specific molecular targets and pathways involved in its biological activity are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms and the overall ring size.
3,5,6-Triphenyl-2,3,5,6-tetraaza-bicyclo[2.1.1]hex-1-ene: Another related compound with a different arrangement of nitrogen atoms and phenyl groups.
Uniqueness
3,4,6-Triphenyl-1,3-diazabicyclo[220]hex-5-en-2-one is unique due to its specific arrangement of phenyl groups and the rigidity of its bicyclic structure
Propriétés
Numéro CAS |
75397-89-6 |
|---|---|
Formule moléculaire |
C22H16N2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3,4,6-triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one |
InChI |
InChI=1S/C22H16N2O/c25-21-23(19-14-8-3-9-15-19)22(18-12-6-2-7-13-18)16-20(24(21)22)17-10-4-1-5-11-17/h1-16H |
Clé InChI |
OFKNSXWUMYXLTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3(N2C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
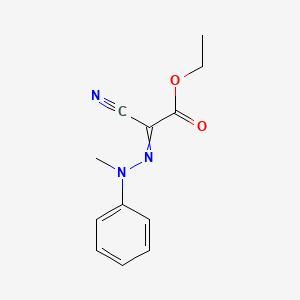
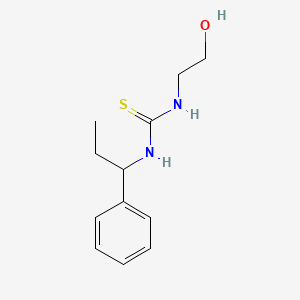
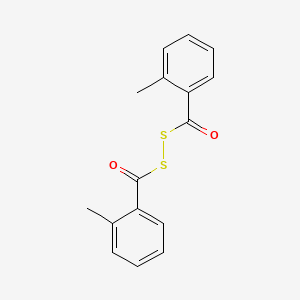
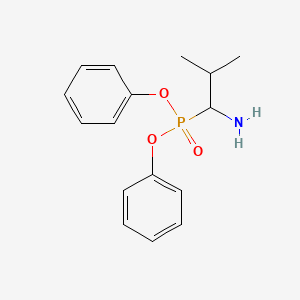
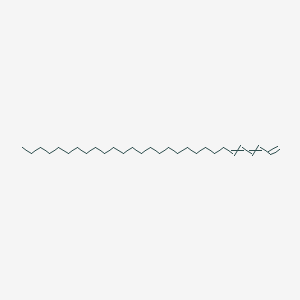
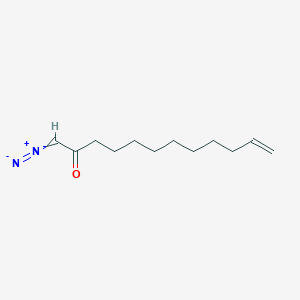
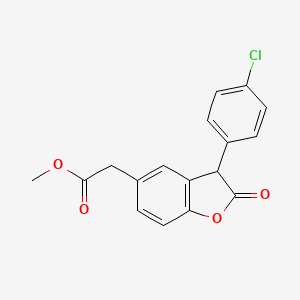
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
